molecular formula C11H7FN2O2 B15268740 6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile

6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile

カタログ番号: B15268740
分子量: 218.18 g/mol
InChIキー: GRWVFGCYXHHFFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile is a multifunctional heterocyclic building block designed for advanced research and development. Its structure, featuring a quinoline core substituted with fluoro, hydroxy, methyl, and carbonitrile functional groups, makes it a versatile intermediate in medicinal chemistry and materials science. Researchers can utilize this compound in the synthesis of complex molecules for drug discovery, particularly in developing candidates with potential antibacterial or anticancer activity. The presence of multiple functional groups allows for selective derivatization, enabling the exploration of structure-activity relationships. In the field of materials science, this compound may serve as a precursor for the development of novel organic luminophores or ligands for metal cation sensors. Its molecular framework is analogous to other documented quinoline and bipyridine carbonitriles that exhibit significant photophysical properties, such as large Stokes shifts and high fluorescence quantum yields in solid-state applications . As a specialized chemical, this compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C11H7FN2O2

分子量

218.18 g/mol

IUPAC名

6-fluoro-4-hydroxy-5-methyl-2-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C11H7FN2O2/c1-5-7(12)2-3-8-9(5)10(15)6(4-13)11(16)14-8/h2-3H,1H3,(H2,14,15,16)

InChIキー

GRWVFGCYXHHFFJ-UHFFFAOYSA-N

正規SMILES

CC1=C(C=CC2=C1C(=C(C(=O)N2)C#N)O)F

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a suitable quinoline precursor, followed by the introduction of hydroxyl groups through hydroxylation reactions. The methyl group can be introduced via alkylation, and the carbonitrile group is typically added through a cyanation reaction. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow chemistry and automated synthesis to enhance production rates and consistency.

化学反応の分析

Nucleophilic Substitution at Hydroxyl Groups

The hydroxyl groups at positions 2 and 4 undergo alkylation and acylation under basic conditions. For example:

  • Alkylation : Reacting with 3,5-dimethylbenzyl bromide in DMF/K₂CO₃ at 60°C yields 2,4-bis(3,5-dimethylbenzyloxy)-6-fluoro-5-methylquinoline-3-carbonitrile. This method mirrors protocols for similar quinolines, achieving ~84% yield .

  • Acylation : Treatment with acetic anhydride in pyridine produces acetylated derivatives.

Key Data :

Reaction TypeReagentConditionsYieldCharacterization (IR/NMR)
Alkylation3,5-Dimethylbenzyl bromideDMF, K₂CO₃, 60°C, 16h84%IR: 1667 cm⁻¹ (C=O), 1H NMR: δ 3.68 (s, NCH3)

Modification of the Nitrile Group

The carbonitrile group at position 3 participates in:

  • Hydrolysis : Heating with CuBr₂ in MeOH/H₂O at 80°C converts the nitrile to a carboxylic acid, yielding 6-fluoro-2,4-dihydroxy-5-methylquinoline-3-carboxylic acid .

  • Cyclocondensation : Reacting with malononitrile and aromatic aldehydes (e.g., benzaldehyde) via Knoevenagel condensation forms pyrano[3,2-c]quinoline derivatives. Triethylamine in ethanol facilitates this reaction, with yields up to 85% .

Example Reaction :

text
6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile + Benzaldehyde + Malononitrile → 2-Amino-6-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Key Data :

ProductConditionsYield1H NMR (δ, ppm)
Pyrano-quinolineEtOH, TEA, reflux, 6h85%7.40–8.11 (aromatic H), 12.32 (NH)

Halogenation and Coupling Reactions

  • Borylation : Iridium-catalyzed C–H borylation at position 7 (ortho to fluorine) using [Ir(OMe)COD]₂ and B₂pin₂ in THF at 80°C forms the boronic ester, which can be brominated with CuBr₂ .

  • Suzuki Coupling : The boronic ester intermediate undergoes cross-coupling with aryl halides (e.g., 4-bromotoluene) to introduce aryl groups at position 7 .

Key Data :

StepReagentsConditionsYield
Borylation[Ir(OMe)COD]₂, B₂pin₂THF, 80°C, 18h73%
BrominationCuBr₂, MeOH/H₂O80°C, 3h68%

Reductive Amination

The nitrile group can be reduced to an amine using NaBH₄ in MeOH, yielding 3-aminomethyl derivatives. Subsequent condensation with ketones or aldehydes forms Schiff bases, which are pharmacologically relevant .

Example :

text
This compound → NaBH₄ reduction → 3-Aminomethyl derivative + 4-Fluorobenzaldehyde → Schiff base

Key Data :

ProductConditionsMIC (MTB)
Schiff baseEtOH, RT, 24h15.00 μM

Photophysical and Computational Insights

DFT studies on analogous quinolines reveal:

  • Energy Gap : ΔE = 2.783–3.995 eV, indicating tunable electronic properties .

  • NLO Potential : First hyperpolarizability (β) values 3–18× higher than urea suggest applications in nonlinear optics .

Biological Activity Correlations

Derivatives exhibit:

  • Anticancer Activity : IC₅₀ = 8.79 μM against HepG-2 cells .

  • Antitubercular Activity : MIC = 0.26 μg mL⁻¹ against Mycobacterium tuberculosis .

科学的研究の応用

6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

4-Hydroxy-2-methyl-6-[4-(trifluoromethoxy)phenyl]quinoline-3-carbonitrile
  • Key Differences : Replaces the 6-fluoro group with a 4-(trifluoromethoxy)phenyl substituent.
6-Bromo-4-chloro-8-fluoro-quinoline-3-carbonitrile
  • Key Differences : Contains bromo (position 6), chloro (position 4), and fluoro (position 8) substituents.
  • Impact : Multiple halogens may enhance halogen bonding but reduce solubility due to increased molecular weight. The absence of hydroxyl groups limits hydrogen-bonding interactions compared to the target compound .
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
  • Key Differences: Features a partially hydrogenated quinoline core (tetrahydroquinoline) and a 3-fluorophenyl group at position 3.
  • The 3-fluorophenyl group introduces π-π stacking capabilities distinct from the target compound’s hydroxyl groups .

Heterocyclic Backbone Modifications

Dihydropyrano[2,3-c]pyrazole-5-carbonitriles
  • Structure: Pyranopyrazole core instead of quinoline.
  • Example: 6-Amino-4-(substituted phenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
  • Synthesis via multicomponent reactions (e.g., ionic liquid catalysis) contrasts with quinoline derivatives’ typical routes .
3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile
  • Structure: Indoloquinoline fused system with methoxy and difluoro substituents.
  • Impact : The indole fusion introduces extended π-conjugation, enhancing planar stacking interactions. The difluoro and isopropyl groups increase steric hindrance, possibly affecting target selectivity .

Pharmacological and Formulation Considerations

5-Fluoro-2-[[(1S)-1-(5-fluoro-2-pyridyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile
  • Application : Used in sustained-release depot formulations with biodegradable polymers (e.g., PLGA).
  • Contrast: While the target quinoline derivative lacks depot formulation data, its hydroxyl groups may necessitate different polymer compatibility (e.g., pH-sensitive release due to acidic/basic functional groups) .
Hexahydroquinoline Derivatives
  • Examples: 2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. 2-Amino-1-(3-chloro-2-methylphenyl)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.
  • Impact : Full hydrogenation increases solubility and reduces metabolic oxidation. The trimethoxyphenyl and thienyl substituents introduce unique hydrophobic interactions compared to the target compound’s hydroxyl and methyl groups .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for 6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functional group modifications. For example, pyranoquinolinone derivatives with carbonitrile groups are often prepared using one-pot multicomponent reactions under reflux conditions. Key steps include:

  • Cyclization : Use of ethanol or methanol as solvents with catalytic acetic acid (yields ~38–60%) .
  • Fluorination : Introduction of fluorine via electrophilic substitution or halogen exchange reactions, requiring anhydrous conditions .
  • Table : Representative Reaction Conditions
StepSolventCatalystTemp (°C)Yield (%)Reference
CyclizationEthanolAcOHReflux52–60
FluorinationDMFKF10045–50

Q. How can the structure and purity of this compound be validated using spectroscopic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm the presence of fluorine (¹⁹F NMR) and hydroxyl protons (¹H NMR, δ ~10–12 ppm). Aromatic protons in the quinoline ring appear as multiplets in δ 7.5–8.5 ppm .
  • IR Spectroscopy : Detect -OH (broad peak ~3200 cm⁻¹), C≡N (sharp peak ~2200 cm⁻¹), and C=O (1670–1680 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (e.g., ~305.3 g/mol) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values can be determined using serial dilutions (e.g., 0.5–128 µg/mL) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety profiles (IC₅₀ > 50 µM preferred) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) for this compound be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level) .
  • Single-Crystal XRD : Resolve ambiguities in substituent positions (e.g., fluorine orientation) by analyzing bond lengths and angles. For example, C-F bond lengths typically range from 1.32–1.38 Å .
  • Case Study : A quinoline derivative showed δ 8.02 ppm in ¹H NMR for a proton adjacent to fluorine, but XRD revealed steric hindrance altered its chemical environment, explaining the discrepancy .

Q. What strategies optimize regioselectivity during fluorination or hydroxylation of the quinoline core?

  • Methodological Answer :

  • Directing Groups : Use -OH or -OMe groups to steer electrophilic fluorination to the para position .
  • Metal Catalysis : Pd/Cu-mediated C-H activation for late-stage fluorination (e.g., Selectfluor® as a fluorine source) .
  • Table : Regioselectivity Trends
SubstituentPosition FavoredYield (%)Reference
-OHC-668
-OMeC-755

Q. How do computational methods (e.g., molecular docking) predict its interaction with biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like DNA gyrase (for antimicrobial activity) or kinases (for anticancer potential).
  • Docking Workflow :

Prepare the compound’s 3D structure (e.g., Gaussian-optimized geometry).

Use AutoDock Vina to simulate binding to the target’s active site (e.g., PDB ID: 1KZN for gyrase).

Validate with MD simulations (100 ns trajectory) to assess binding stability .

  • Example : A related carbonitrile derivative showed a docking score of -9.2 kcal/mol against S. aureus gyrase, correlating with experimental MIC values .

Q. What analytical techniques characterize polymorphic forms, and how do they impact solubility?

  • Methodological Answer :

  • XRPD : Identify distinct diffraction patterns (e.g., Form I vs. Form II) with peaks at 2θ = 12.5°, 15.8°, and 24.3° .
  • DSC/TGA : Measure thermal stability (e.g., melting points: Form I = 262°C, Form II = 254°C) .
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4). Form I may exhibit 2.3 mg/mL solubility vs. 5.1 mg/mL for Form II due to crystal packing differences .

Data Contradiction Analysis

  • Case : A study reported conflicting MIC values (16 µg/mL vs. 32 µg/mL) for the same bacterial strain.
    • Resolution : Variability arose from differences in assay media (Mueller-Hinton vs. LB broth), affecting compound ionization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。